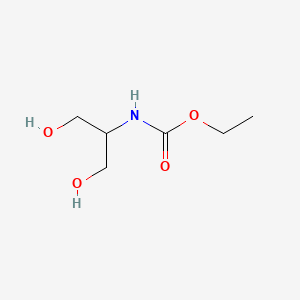

Ethyl 1,3-dihydroxypropan-2-yl-carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H13NO4 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

ethyl N-(1,3-dihydroxypropan-2-yl)carbamate |

InChI |

InChI=1S/C6H13NO4/c1-2-11-6(10)7-5(3-8)4-9/h5,8-9H,2-4H2,1H3,(H,7,10) |

InChI Key |

SDTKRHVKDWELQY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC(CO)CO |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of ethyl 1,3-dihydroxypropan-2-yl-carbamate derivatives in anticancer therapies. These compounds have shown selective cytotoxicity towards various cancer cell lines, indicating their potential as chemotherapeutic agents. For instance, derivatives of this compound have been tested for their ability to inhibit cell proliferation and induce apoptosis in cancer cells, demonstrating promising results in vitro .

2. Enzyme Inhibition

this compound has been investigated for its enzyme inhibitory properties. Notably, it has been found to inhibit fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition can lead to increased levels of these signaling molecules, potentially offering therapeutic benefits for conditions such as chronic pain and anxiety disorders .

3. Antimicrobial Properties

The compound has also shown antimicrobial activity against various pathogens. Studies indicate that derivatives of this compound exhibit effective antibacterial properties against strains like Escherichia coli and Staphylococcus aureus, making them candidates for developing new antibiotics .

Polymer Science Applications

1. Synthesis of Thermoplastic Poly(ester-urethane)s

this compound is utilized as a building block in the synthesis of thermoplastic poly(ester-urethane)s (TPEUs). These materials are characterized by their tunable mechanical properties and biodegradability, making them suitable for various applications including biomedical devices and packaging materials. The incorporation of this compound allows for the modulation of thermal and mechanical properties of the resulting polymers .

Table 1: Summary of Biological Activities

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step mechanism:

-

Deprotonation : A base (e.g., triethylamine or sodium hydroxide) deprotonates the amine group of 1,3-dihydroxypropan-2-amine, enhancing its nucleophilicity.

-

Nucleophilic Substitution : The activated amine attacks ethyl chloroformate, displacing chloride and forming the carbamate linkage.

Stoichiometric ratios typically employ a 1:1 molar ratio of amine to ethyl chloroformate, with a 10–20% excess of base to ensure complete deprotonation. Side products, such as urea derivatives, are minimized by maintaining anhydrous conditions and low temperatures (0–5°C).

Optimization Strategies

-

Base Selection : Triethylamine (Et₃N) is preferred for its moderate basicity and solubility in organic solvents. Alternatives like N,N-diisopropylethylamine (DIPEA) offer improved lipophilicity for heterogeneous reactions but may complicate purification.

-

Solvent Systems : Dichloromethane (DCM) and tetrahydrofuran (THF) are common solvents due to their inertness and ability to dissolve both reactants. Micellar catalysis using Triton X-100 (2–10 wt%) in water has been explored to enhance reaction homogeneity and reduce organic solvent use.

-

Temperature Control : Reactions are typically conducted at 0–25°C to suppress side reactions like over-alkylation.

Table 1: Representative Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Maximizes selectivity |

| Base (Et₃N) Equivalents | 1.1–1.3 eq | Ensures complete deprotonation |

| Solvent | DCM/Water (micellar) | Improves phase separation |

| Reaction Time | 2–24 hours | Balances conversion and side reactions |

Spectroscopic Characterization

Post-synthesis validation relies on NMR, IR, and mass spectrometry. Key spectral signatures include:

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

Comparative Analysis of Methods

Table 2: Method Comparison

| Metric | Amine-Chloroformate Method | Urea-Ethanol Method |

|---|---|---|

| Yield | 70–90% | Not reported |

| Purity | >95% (HPLC) | Requires distillation |

| Scalability | Laboratory-scale | Industrial potential |

| Environmental Impact | Moderate (organic solvents) | Low (aqueous phase) |

Q & A

Q. What are the optimal synthetic routes and purification strategies for Ethyl 1,3-dihydroxypropan-2-yl-carbamate to ensure high yield and purity?

- Methodological Answer : Synthesis should involve carbamate formation via reaction of 1,3-dihydroxypropan-2-amine with ethyl chloroformate under inert conditions (e.g., nitrogen atmosphere). Maintain temperatures between 0–5°C to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) is recommended. Monitor reaction progress by TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm structure via -NMR (e.g., characteristic carbamate proton at δ 4.1–4.3 ppm) .

Q. How can researchers ensure safe handling and disposal of this compound in laboratory settings?

- Methodological Answer : Use PPE compliant with EN 166 (EU) or NIOSH (US) standards: nitrile gloves (tested for chemical permeation), face shields, and safety goggles. Avoid ignition sources (P210) due to potential flammability . Dispose of waste via neutralization (e.g., dilute acetic acid for basic residues) followed by incineration in licensed facilities. Document disposal according to local hazardous waste regulations .

Q. What analytical techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm molecular structure. Carbamate carbonyl signals typically appear at δ 155–160 ppm in -NMR.

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 210–230 nm) to assess purity. Retention times can be calibrated against known standards .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different experimental models?

- Methodological Answer : Perform meta-analysis using tools like RevMan or R to aggregate data from independent studies. Apply sensitivity analysis to identify outliers or confounding variables (e.g., solvent effects, cell line variability). Validate findings via orthogonal assays (e.g., in vitro enzymatic inhibition vs. whole-cell assays) .

Q. What advanced computational methods are suitable for predicting the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., acetylcholinesterase). Pair with QSAR models (DRAGON descriptors) to correlate lipophilicity (logP) with bioactivity. Validate predictions via synthesis and testing of prioritized derivatives .

Q. How can HPLC-based lipophilicity determination (log k) inform the design of this compound analogs with improved pharmacokinetic properties?

- Methodological Answer : Measure log k using a C18 column with isocratic elution (methanol:buffer = 70:30, pH 7.4). Correlate retention times with octanol-water partition coefficients (logP) to predict blood-brain barrier permeability. Optimize analogs by introducing hydrophilic groups (e.g., hydroxyls) to reduce logP for enhanced solubility .

Data Analysis and Experimental Design

Q. What statistical methods are critical for analyzing dose-response data in toxicity studies of this compound?

Q. How should researchers design experiments to investigate the metabolic stability of this compound in hepatic microsomes?

- Methodological Answer : Incubate the compound with rat/human liver microsomes (1 mg/mL protein) in NADPH-regenerating systems. Quantify parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 minutes. Calculate half-life (t) using first-order kinetics. Include control samples without NADPH to distinguish enzymatic vs. non-enzymatic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.